2-Ethyl-2-hydroxy-1-phenylbutan-1-one is an organic compound characterized by its unique structure, which includes a hydroxyl group and a phenyl group attached to a butanone backbone. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. Its molecular formula is , and it features a chiral center, which can lead to different stereoisomers.
These reactions highlight the versatility of 2-ethyl-2-hydroxy-1-phenylbutan-1-one in synthetic organic chemistry.
Research indicates that compounds structurally similar to 2-ethyl-2-hydroxy-1-phenylbutan-1-one may interact with biological systems, particularly through mechanisms involving estrogen receptors. These interactions can influence cellular processes such as proliferation and differentiation. Furthermore, the compound's potential role in inhibiting pigment synthesis suggests its relevance in dermatological applications, particularly concerning skin lightening agents.
The synthesis of 2-ethyl-2-hydroxy-1-phenylbutan-1-one typically involves several approaches:
The uniqueness of 2-ethyl-2-hydroxy-1-phenylbutan-1-one lies in its specific structural arrangement that imparts distinct chemical and physical properties. Its combination of functional groups makes it versatile for various applications, particularly in organic synthesis and potential therapeutic uses. This specificity allows it to exhibit unique biological activities compared to other similar compounds .
Studies on similar compounds have shown varying effects on cellular mechanisms, particularly concerning their interaction with estrogen receptors and other biochemical pathways. These interactions can influence drug metabolism and efficacy, highlighting the importance of understanding the pharmacokinetics of 2-ethyl-2-hydroxy-1-phenylbutan-1-one .
Environmental factors such as light and temperature also play crucial roles in the stability and reactivity of this compound, suggesting that formulations containing it must be carefully designed to maintain efficacy.
The systematic name 2-ethyl-2-hydroxy-1-phenylbutan-1-one follows IUPAC rules, where the longest carbon chain containing the ketone group is prioritized. The root name "butan-1-one" indicates a four-carbon chain with a ketone at position 1. The hydroxyl (-OH) and ethyl (-CH$$2$$CH$$3$$) substituents are located at position 2, while the phenyl group (-C$$6$$H$$5$$) is attached to the ketone-bearing carbon. The stereochemistry is not explicitly specified in the PubChem entry, suggesting the compound may exist as a racemic mixture or with undefined configuration.
The molecular formula $$ \text{C}{12}\text{H}{16}\text{O}_{2} $$ corresponds to a degree of unsaturation of 5, accounting for one ketone group (1 double bond equivalent) and the aromatic ring (4 double bond equivalents). Constitutional isomers could arise from variations in alkyl chain branching or hydroxyl group placement. For example, 2-hydroxy-3,3-dimethyl-1-phenylbutan-1-one (CAS 56346-02-2) shares the same molecular formula but features a dimethyl group at position 3 instead of an ethyl group. Such structural differences significantly influence physical properties, such as logP (2.6 for the ethyl variant vs. 2.28 for the dimethyl analogue).
Computational studies using force field methods (e.g., Universal Force Field/UFF) reveal that the lowest-energy conformers adopt geometries minimizing steric clashes between the ethyl group and phenyl ring. The hydroxyl group participates in intramolecular hydrogen bonding with the ketone oxygen, stabilizing specific conformations. PubChem’s interactive 3D conformer model (CID 344690) corroborates this, showing a twisted arrangement where the ethyl group orients away from the aromatic plane. Energy minimization of 10 conformers yielded three dominant low-energy states with energy differences <5 kcal/mol, suggesting moderate conformational flexibility.
While direct $$ ^1\text{H} $$ NMR data for 2-ethyl-2-hydroxy-1-phenylbutan-1-one is unavailable, analogous β-hydroxy ketones exhibit characteristic signals. For instance, 2-hydroxy-1-phenylbutan-1-one (2b) shows a triplet at δ 0.94 ppm (3H, -CH$$2$$CH$$3$$), a multiplet at δ 1.57–2.01 ppm (2H, -CH$$_2$$-), and a downfield-shifted hydroxyl proton at δ 3.71 ppm. The aromatic protons resonate as a triplet (δ 7.49 ppm, 2H) and doublet (δ 7.89 ppm, 2H), while the ketone carbon appears at δ 202.3 ppm in $$ ^{13}\text{C} $$ NMR.
The IR spectrum is expected to show strong absorption bands at ~1680 cm$$^{-1}$$ (C=O stretch), ~3450 cm$$^{-1}$$ (O-H stretch), and 1260–1100 cm$$^{-1}$$ (C-O stretch). The absence of a broad O-H band in certain conformers may indicate intramolecular hydrogen bonding.
Electron ionization (EI-MS) of β-hydroxy ketones typically produces a molecular ion peak at m/z 192 ([M]$$^+$$), followed by α-cleavage fragments such as [M-CH$$2$$CH$$3$$]$$^+$$ (m/z 149) and [M-C$$6$$H$$5$$CO]$$^+$$ (m/z 87). The base peak often corresponds to the acylium ion (C$$6$$H$$5$$CO$$^+$$, m/z 105).
Structurally similar compounds like (2R)-2-hydroxy-1-phenylbutan-1-one (CID 11789551) and 1-hydroxy-1-phenylbutan-2-one (EVT-3185308) exhibit distinct physicochemical profiles due to stereochemistry and functional group positioning. For example, the (2R)-enantiomer has a specific optical rotation, while 1-hydroxy-1-phenylbutan-2-one lacks the ethyl group, reducing its hydrophobicity (XLogP3-AA = 1.8 vs. 2.6).
The nucleophilic addition-elimination mechanism in 2-Ethyl-2-hydroxy-1-phenylbutan-1-one represents a fundamental reaction pathway characteristic of carbonyl compounds. The compound's structure, with both ketone and hydroxyl functional groups, creates unique reactivity patterns that distinguish it from simple ketones .
The general mechanism proceeds through three distinct steps. Initially, a nucleophile approaches the carbonyl carbon at approximately 105° opposite to the carbonyl oxygen, forming a tetrahedral intermediate [2]. The nucleophile can be either negatively charged or neutral, with the latter typically carrying a hydrogen atom that can subsequently be eliminated [3]. The electronegative oxygen atom withdraws electron density from the carbonyl carbon, making it electrophilic and susceptible to nucleophilic attack [4].
In the case of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, the presence of the hydroxyl group at the alpha position significantly influences the reaction kinetics. The intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen can stabilize the ground state, potentially reducing the overall reactivity toward nucleophilic attack [5]. This stabilization effect is particularly pronounced in phenyl ketones, where the aromatic ring can participate in extended conjugation systems.
The second step involves the formation of a tetrahedral alkoxide intermediate through rehybridization of the carbonyl carbon from sp² to sp³ [6]. This intermediate is crucial for the overall reaction mechanism, as it determines the subsequent pathway. The electron pair from the carbon-oxygen π bond moves toward the electronegative oxygen atom, creating a negatively charged species that requires stabilization [7].
The final step encompasses either protonation to form an alcohol product or elimination of a leaving group to regenerate the carbonyl functionality [4]. The pathway selection depends on the nature of the nucleophile and reaction conditions. For 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, the presence of the existing hydroxyl group can influence the elimination step through intramolecular interactions.
Rate constant measurements for related ketone systems demonstrate significant variations based on structural features. For acetone, the rate constant expression k = 1.32 × 10² × T³·³⁰ exp(503/T) cm³ mol⁻¹ s⁻¹ applies over the temperature range 500-2000 K [8]. Similar ketone compounds show comparable temperature dependencies, with activation energies ranging from 503 to 2161 K depending on the substituent pattern [8].
Keto-enol tautomerization in 2-Ethyl-2-hydroxy-1-phenylbutan-1-one represents a complex equilibrium process involving the interconversion between keto and enol forms. This tautomerization is catalyzed by both acids and bases, with distinct mechanistic pathways for each catalytic condition [9].
Under acid-catalyzed conditions, the mechanism initiates with protonation of the carbonyl oxygen atom, generating an intermediate cation that loses a proton from the α-carbon to yield the neutral enol [9]. This proton loss is analogous to the elimination step in E1 reactions, where a carbocation intermediate loses a proton to form an alkene. The presence of the phenyl group in 2-Ethyl-2-hydroxy-1-phenylbutan-1-one can stabilize the carbocation intermediate through resonance effects, potentially accelerating the tautomerization process.
Base-catalyzed enolization occurs through a different pathway. The carbonyl group makes the α-hydrogen atoms weakly acidic, allowing the ketone to act as a proton donor to a sufficiently strong base [9]. The resulting enolate anion can then be protonated to form the enol tautomer. The equilibrium position depends on the relative stability of the keto and enol forms, with most monocarbonyl compounds existing predominantly in the keto form at equilibrium.
For related phenyl ketone systems, tautomerization equilibrium constants have been measured. 9-Formylfluorene shows pKE = -1.22, indicating that the enol form comprises approximately 71% of the equilibrium mixture [10]. In contrast, 9-acetylfluorene and 9-benzoylfluorene show pKE values of 2.28 and 1.91, respectively, with the keto form being favored [10]. These data demonstrate the significant effect of substituents on tautomeric equilibria.
The dynamics of keto-enol tautomerization are governed by the rate constants for both forward and reverse reactions. Kinetic studies of related systems show that the tautomerization rate depends on pH, temperature, and the presence of catalysts [11]. The reaction follows first-order kinetics with respect to the substrate concentration, with rate constants varying significantly with environmental conditions.
For 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, the presence of the additional hydroxyl group introduces complexity through potential intramolecular hydrogen bonding. This can stabilize either the keto or enol form, depending on the specific conformation adopted by the molecule. The phenyl group provides additional stabilization through conjugation with the carbonyl system, potentially favoring the keto form under most conditions.
Temperature effects on tautomerization rates follow Arrhenius behavior, with activation energies typically ranging from 10-25 kcal/mol for ketone systems [12]. The pre-exponential factors vary depending on the specific substrate and reaction conditions, reflecting differences in transition state entropy.
The α-ketol rearrangement represents a significant acid- or base-catalyzed transformation pathway for 2-Ethyl-2-hydroxy-1-phenylbutan-1-one. This rearrangement involves the 1,2-migration of an alkyl or aryl group with concomitant transformation of the alkoxide into a carbonyl group [13].
Under basic conditions, the mechanism initiates with deprotonation of the hydroxyl group, requiring substrates that lack α-hydrogens to prevent competitive enolate formation [13]. The resulting alkoxide intermediate undergoes concerted migration of the adjacent carbon-carbon bond, with the bonding electrons moving toward the carbanionic center. This migration is facilitated by the electron-withdrawing nature of the carbonyl group and the stability of the resulting product.
The thermodynamic driving force for the rearrangement depends on the relative stability of the starting material and product. For 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, the rearrangement could potentially involve migration of either the ethyl group or the phenyl group, with the phenyl migration being favored due to the greater stability of the resulting benzylic carbocation intermediate [14].
Lewis acid catalysis provides an alternative mechanism involving coordination to the carbonyl oxygen. This activation enhances the electrophilicity of the carbonyl carbon and facilitates the migration process. Metal salts can provide additional stereoelectronic effects through chelation, potentially enhancing both the rate and selectivity of the rearrangement [13].
Kinetic studies of α-ketol rearrangements show that the reaction rates depend on the nature of the migrating group, with aryl groups generally migrating faster than alkyl groups. The activation parameters typically show large negative entropies of activation, consistent with a highly ordered transition state [14]. For phenyl-containing substrates, the activation energies are generally lower due to the enhanced stability of the transition state through aromatic stabilization.
The reversibility of the α-ketol rearrangement means that the reaction is thermodynamically controlled, with the more stable product being favored at equilibrium [13]. This thermodynamic control can be exploited to drive reactions to completion when large energy differences exist between reactants and products.
Heyns rearrangement represents another acid-catalyzed pathway relevant to α-hydroxy ketones. This transformation involves the conversion of α-hydroxy ketones to α-amino ketones through a tandem reaction sequence [15]. The mechanism proceeds through initial imine formation followed by rearrangement to give the final amino ketone product. This pathway is particularly relevant for synthetic applications where nitrogen-containing products are desired.
Radical-mediated transformations of 2-Ethyl-2-hydroxy-1-phenylbutan-1-one encompass several distinct mechanistic pathways, each involving the formation and subsequent reactions of radical intermediates. These pathways are particularly important under photochemical conditions or in the presence of radical initiators [16].
Hydrogen atom abstraction represents the primary radical initiation mechanism for α-hydroxy ketones. The hydroxyl hydrogen is particularly labile due to the stabilization of the resulting α-hydroxy radical by the adjacent carbonyl group [17]. The rate of hydrogen abstraction depends on the bond dissociation energy and the stability of the resulting radical intermediate. For α-hydroxy ketones, the C-H bond adjacent to the hydroxyl group is weakened by approximately 3-5 kcal/mol compared to simple alcohols.
Photoexcitation of the carbonyl group can lead to hydrogen abstraction from the hydroxyl group or from adjacent carbon atoms. Excited ketones, particularly in their triplet state, are effective hydrogen abstractors [18]. The mechanism involves initial excitation to the n→π* state, followed by hydrogen abstraction to form ketyl radicals. These radicals can subsequently undergo coupling reactions, disproportionation, or further hydrogen abstraction.
The phenyl group in 2-Ethyl-2-hydroxy-1-phenylbutan-1-one provides additional radical stabilization through benzylic resonance. Radicals formed at the benzylic position are stabilized by delocalization into the aromatic ring, lowering the activation energy for radical formation. This stabilization effect is quantified by the benzylic C-H bond dissociation energy, which is typically 10-15 kcal/mol lower than primary alkyl C-H bonds.
Peroxyl radical formation occurs readily in the presence of oxygen. α-Hydroxyalkylperoxyl radicals represent important intermediates in the oxidation of oxygenated organic compounds [17]. The formation of these radicals follows the general mechanism: R- + O₂ → ROO- , with subsequent reactions including hydrogen abstraction, decomposition, or rearrangement. The decomposition of α-hydroxyalkylperoxyl radicals is endothermic by approximately 15 kcal/mol, making these species relatively stable under ambient conditions.
Radical coupling reactions can occur between two radical species, leading to dimer formation or other complex products. The rate constants for radical coupling are typically near the diffusion limit (10⁹-10¹⁰ M⁻¹ s⁻¹) and show little temperature dependence. For 2-Ethyl-2-hydroxy-1-phenylbutan-1-one, coupling could occur between α-hydroxy radicals, leading to pinacol-type products.
Functional group migration represents an advanced radical transformation pathway. Recent studies have demonstrated that radical intermediates can undergo 1,2-migrations of functional groups, similar to carbocation rearrangements [19]. For α-hydroxy ketones, this could involve migration of the hydroxyl group or rearrangement of the carbon skeleton. These migrations are facilitated by the stability of the resulting radical intermediates and the relief of steric strain.
The kinetics of radical reactions involving phenyl ketones have been studied extensively. For phenyl radical reactions with ketene, rate constants follow the expressions k = 6.2 × 10¹⁹ T⁻²·³ exp(-7590/T) for α-site addition and k = 3.2 × 10⁴ T²·⁴ exp(-246/T) for β-site addition over the temperature range 298-2500 K [20]. These rate expressions demonstrate the strong temperature dependence typical of radical reactions and the preference for β-site addition at higher temperatures.
Radical-mediated oxidation pathways are particularly relevant for α-hydroxy ketones. The compound can undergo oxidation through various mechanisms, including hydrogen atom abstraction by hydroxyl radicals, electron transfer processes, or direct oxidation of the hydroxyl group. The rate constants for these processes depend on the specific oxidizing agent and reaction conditions, with values typically ranging from 10⁶ to 10⁹ M⁻¹ s⁻¹ for reactions with strong oxidants.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₆O₂ | [21] |
| Molecular Weight (g/mol) | 192.25 | [21] |
| CAS Number | 30239-74-8 | [21] |
| Density (g/cm³) | 1.041 | [22] |
| Boiling Point (°C) | 294.2 | [22] |
| Flash Point (°C) | 123.9 | [22] |
| Refractive Index | 1.522 | [22] |
| Vapor Pressure (mmHg at 25°C) | 0.00075 | [22] |
| Ketone | Rate Constant Expression (cm³ mol⁻¹ s⁻¹) | Temperature Range (K) | Reference |
|---|---|---|---|
| Acetone | 1.32 × 10² × T³·³⁰ exp(503/T) | 500-2000 | [8] |
| 2-Hexanone | Measured at 866-1375 K | 866-1375 | [23] |
| 3-Hexanone | Measured at 866-1375 K | 866-1375 | [23] |
| 3-Methyl-2-pentanone | Measured at 866-1375 K | 866-1375 | [23] |
| 4-Methyl-2-pentanone | Measured at 866-1375 K | 866-1375 | [23] |
| Compound | pKE (log KE) | Enol Content (%) | pKa (Keto) | Reference |
|---|---|---|---|---|
| 9-Formylfluorene | -1.22 | 71 | 6.19 | [10] |
| 9-Acetylfluorene | 2.28 | Minor | 9.94 | [10] |
| 9-Benzoylfluorene | 1.91 | Minor | 9.44 | [10] |
| Cyclohexanone | Not reported | 0.0001 | Not reported | [9] |
| 2,4-Pentanedione | Not reported | 76 | Not reported | [9] |
| Reaction | Rate Constant Expression | Temperature Range (K) | Reference |
|---|---|---|---|
| Phenyl + Ketene (α-site) | 6.2 × 10¹⁹ T⁻²·³ exp(-7590/T) cm³ mol⁻¹ s⁻¹ | 298-2500 | [20] |
| Phenyl + Ketene (β-site) | 3.2 × 10⁴ T²·⁴ exp(-246/T) cm³ mol⁻¹ s⁻¹ | 298-2500 | [20] |
| α-Hydroxyalkylperoxyl decomposition | ~15 kcal/mol endothermal | Room temperature | [17] |
| Hydrogen abstraction by excited ketones | Variable quantum yields | Room temperature | [18] |